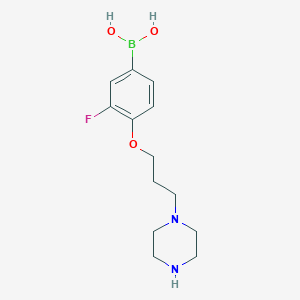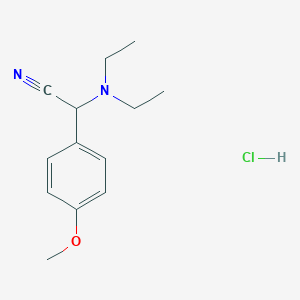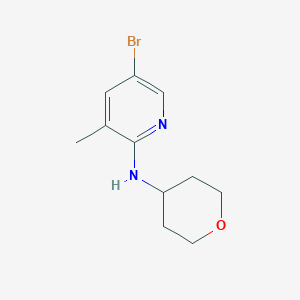
5-Bromo-3-methyl-N-(oxan-4-yl)pyridin-2-amine
Descripción general
Descripción
5-Bromo-3-methyl-N-(oxan-4-yl)pyridin-2-amine (5-Br-3-Me-N-Oxa-Pyr) is an organic compound that is used in a variety of scientific research applications. It is a highly reactive compound, which makes it a useful tool for chemical synthesis and other laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
- Efficient Synthesis and Biological Activities : A study by Ahmad et al. (2017) focused on synthesizing novel pyridine derivatives using a palladium-catalyzed Suzuki cross-coupling reaction. These derivatives, including 5-Bromo-3-methyl-N-(oxan-4-yl)pyridin-2-amine, showed potential as chiral dopants for liquid crystals and displayed moderate biological activities such as anti-thrombolytic and biofilm inhibition properties.
X-ray Crystallography Analysis
- Regioselectivity and Crystallography : Doulah et al. (2014) performed a regioselective displacement reaction of ammonia with related pyridine compounds, studied by X-ray crystallography. This study contributed to understanding the structural properties of such pyridine derivatives (Doulah et al., 2014).
Catalysis and Selective Amination
- Selective Amination Catalyzed by Palladium Complex : Ji et al. (2003) discussed the amination of similar pyridine compounds catalyzed by a palladium-Xantphos complex, achieving high yield and chemoselectivity (Ji et al., 2003).
Experimental and Theoretical Approach
- Experimental and Theoretical Studies on Palladium(II) Complexes : Nyamato et al. (2015) synthesized and analyzed (imino)pyridine palladium(II) complexes, including similar pyridine derivatives. Their work provided insights into the application of these compounds as catalysts in chemical reactions (Nyamato et al., 2015).
Antimicrobial Activity
- Synthesis and Antimicrobial Evaluation : The synthesis of various pyridine derivatives, including the 5-Bromo-3-methyl-N-(oxan-4-yl)pyridin-2-amine, and their antimicrobial activities were explored by Bayrak et al. (2009). They demonstrated the potential of these compounds in antimicrobial applications (Bayrak et al., 2009).
New Routes and Derivatives Synthesis
- Development of Novel Pyrimidin Derivatives : Rahimizadeh et al. (2007) discussed the synthesis of pyrimido[4,5-e][1,3,4]thiadiazine derivatives starting from related pyrimidine compounds, showcasing the versatility of these derivatives in chemical synthesis (Rahimizadeh et al., 2007).
Propiedades
IUPAC Name |
5-bromo-3-methyl-N-(oxan-4-yl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-8-6-9(12)7-13-11(8)14-10-2-4-15-5-3-10/h6-7,10H,2-5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDYPQVJTMRFLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NC2CCOCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-methyl-N-(oxan-4-yl)pyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



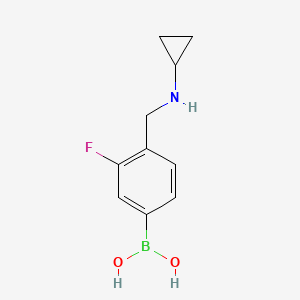
![N'-[1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1406981.png)
![Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate](/img/structure/B1406982.png)
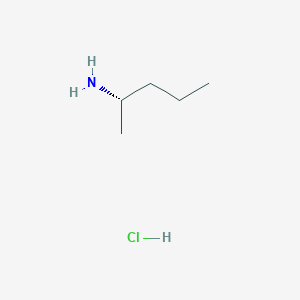
![1-Oxa-6-azaspiro[3.4]octane hemioxalate](/img/structure/B1406984.png)
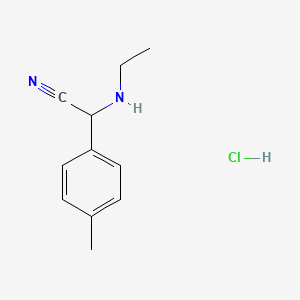
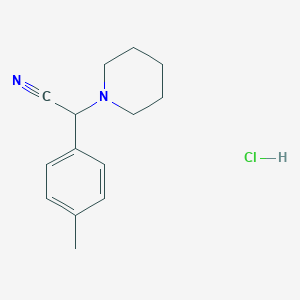
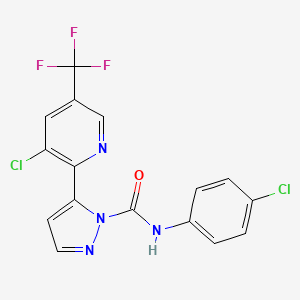
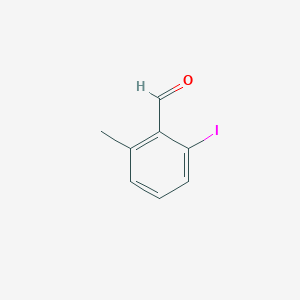
![N1,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine dihydrochloride](/img/structure/B1406995.png)
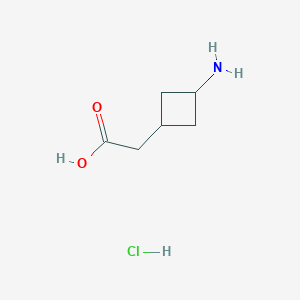
![(s)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide](/img/structure/B1406997.png)
